molecular formula C9H8BrN3O B2960155 5-(3-溴苯基)-4-甲基-2,4-二氢-3H-1,2,4-三唑-3-酮 CAS No. 866153-07-3

5-(3-溴苯基)-4-甲基-2,4-二氢-3H-1,2,4-三唑-3-酮

货号 B2960155
CAS 编号: 866153-07-3
分子量: 254.087
InChI 键: WOWNVWWTMNJGHP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

A related compound, “5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine” was synthesized in three steps starting from substituted anilines . The title compounds were prepared in satisfactory yield and characterized via spectroscopic techniques .


Molecular Structure Analysis

The structure of a similar compound, a novel β-ketoenol-pyrazole, was confirmed by single crystal X-ray diffraction . The electron densities and the HOMO–LUMO gap were calculated using the DFT method with BLYP, PW91, PWC functionals, and 6-31G* basis set .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “5-(3-Bromophenyl)isoxazole”, include a molecular formula of C9H6BrNO, an average mass of 224.054 Da, and a monoisotopic mass of 222.963272 Da .

科学研究应用

合成和抗菌活性

  • 一些新型1,2,4-三唑衍生物,包括5-(3-溴苯基)-4-甲基-2,4-二氢-3H-1,2,4-三唑-3-酮,已经合成并显示出对各种微生物的抗菌活性。由于其结构特性,这些化合物表现出良好或中等的活性,表明它们在开发新的抗菌剂方面具有潜力(Bektaş et al., 2007)

抗癌特性

  • 研究表明某些1,2,4-三唑衍生物在抗癌应用中具有潜力。具体来说,这些化合物已被评估其对各种癌细胞系的有效性,在抑制肿瘤生长和发展方面显示出有希望的结果(Bekircan et al., 2008)

抗氧化活性

  • 研究还表明,1,2,4-三唑衍生物可能具有抗氧化特性。这些化合物已与标准抗氧化剂进行比较,显示出在还原能力、自由基清除和金属螯合活性方面的潜力,这对于对抗氧化应激至关重要(Yüksek et al., 2015)

晶体结构分析

  • 已经研究了一些三唑衍生物的晶体结构,提供了对其分子排列和相互作用的见解。了解这些化合物的晶体结构对于它们在制药和材料科学等各个领域的应用至关重要(Jiang et al., 2014)

抗惊厥活性

  • 某些1,2,4-三唑衍生物已筛选出抗惊厥活性,其中一些显示出有希望的结果。这表明它们在开发治疗癫痫和其他与癫痫发作相关的疾病方面的潜力(Vijaya Raj & Narayana, 2006)

缓蚀

  • 1,2,4-三唑化合物在缓蚀方面显示出有效性,特别是在腐蚀性环境中保护钢等金属。这一应用在工业和工程环境中具有重要意义(Al-amiery et al., 2020)

安全和危害

The safety data sheet for a related compound, “2-(3′−bromophenyl)−propan-2-ol”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

未来方向

A recent study described the synthesis of ten new “5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine” analogs, their characterization, anticancer activity, molecular docking studies, ADME, and toxicity prediction . This suggests that similar compounds may have potential for future research and development.

作用机制

Target of Action

The compound, also known as 3-(3-bromophenyl)-4-methyl-1H-1,2,4-triazol-5-one, is primarily targeted towards protein aggregation . It has been identified as a general inhibitor of protein aggregation, specifically inhibiting the oligomerization of α-synuclein and prion proteins .

Mode of Action

The compound interacts with its targets by suppressing the formation of oligomers both in vitro and in vivo . It inhibits pathogenic protein accumulation and neurodegeneration . Structural studies have revealed that the compound’s binding to α-synuclein fibrils involves stable polar interactions inside the tubular fibril cavity .

Biochemical Pathways

The compound affects the biochemical pathways related to protein aggregation. By inhibiting the oligomerization of α-synuclein and prion proteins, it prevents the accumulation of these proteins, which is a key factor in neurodegenerative diseases like Parkinson’s disease and Multiple System Atrophy .

Pharmacokinetics

It is known that the compound is orally bioavailable and can penetrate the brain . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The compound’s action results in the suppression of pathogenic protein accumulation and neurodegeneration . It has been shown to improve survival in mouse models of α-synuclein and prion disease . In α-synuclein transgenic mouse models of Parkinson’s disease, the compound reduced protein deposition in the brain and improved dopamine neuron function and movement .

属性

IUPAC Name

3-(3-bromophenyl)-4-methyl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O/c1-13-8(11-12-9(13)14)6-3-2-4-7(10)5-6/h2-5H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWNVWWTMNJGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

866153-07-3
Record name 3-(3-bromophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。